
tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide: is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its ring structure. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide typically involves the reaction of tert-butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various alkyl or aryl substituted oxathiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex heterocyclic compounds.
Biology:
- Investigated for its potential biological activity.
- Used in the study of enzyme inhibitors.
Medicine:
- Explored for its potential use in drug development.
- Studied for its antimicrobial properties.
Industry:
- Used in the production of specialty chemicals.
- Employed in the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide.
- tert-Butyl 4,4-dimethyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate.
Uniqueness:
- The presence of the tert-butyl group and the specific arrangement of atoms in tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide gives it unique chemical properties.
- It has a higher stability and reactivity compared to similar compounds, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C9H17NO4S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
tert-butyl 4,4-dimethyl-2-oxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO4S/c1-8(2,3)14-7(11)10-9(4,5)6-13-15(10)12/h6H2,1-5H3 |
Clé InChI |
YIDVLDGNLVYDNE-UHFFFAOYSA-N |
SMILES canonique |
CC1(COS(=O)N1C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


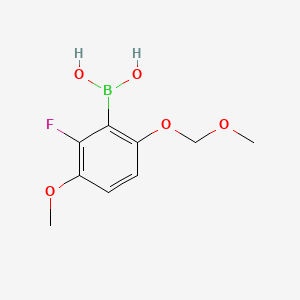
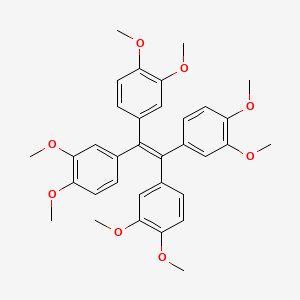
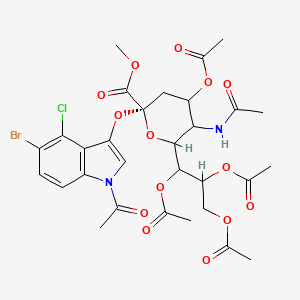
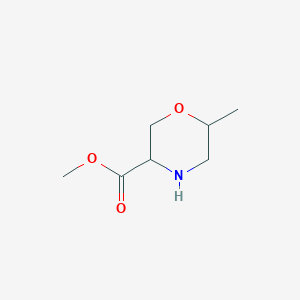
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)
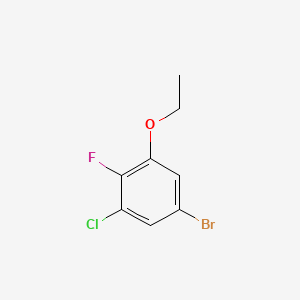
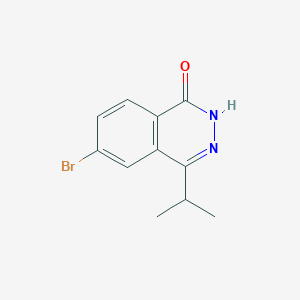
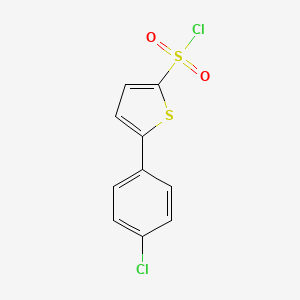
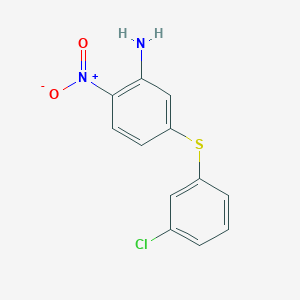

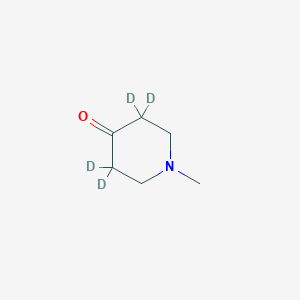
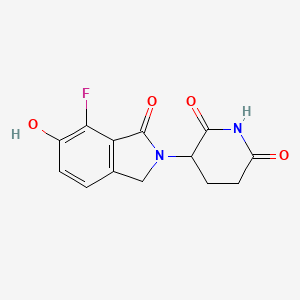
![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)
![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
